

molecular structure and IUPAC name of quinaprilat hydrochloride

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Compound of Interest

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An In-depth Technical Guide to the Molecular Structure and Chemistry of **Quinaprilat Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinapril is an effective angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension and congestive heart failure.[1] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized in the body to its active form, quinaprilat.[2][3] The commercially available form of the drug is typically quinapril hydrochloride, which facilitates its formulation and absorption.[1] Quinaprilat is the pharmacologically active dicarboxylic acid metabolite that exerts the therapeutic effect by inhibiting ACE.[4] This guide provides a detailed overview of the molecular structure, IUPAC nomenclature, and relevant chemical data for quinapril, its active metabolite quinaprilat, and the hydrochloride salt form.

Molecular Structure and IUPAC Name

The therapeutic action of quinapril is dependent on its in vivo hydrolysis to quinaprilat. The key structural difference is the conversion of the ethyl ester group in quinapril to a carboxylic acid group in quinaprilat.

Quinapril Hydrochloride

Quinapril hydrochloride is the hydrochloride salt of the prodrug quinapril.[1]

- Molecular Formula: $C_{25}H_{31}ClN_2O_5$ [1]
- IUPAC Name: (3S)-2-[(2S)-2-[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride[2]

Quinaprilat

Quinaprilat is the active metabolite of quinapril and is responsible for the inhibition of the angiotensin-converting enzyme.[4]

- Molecular Formula: $C_{23}H_{26}N_2O_5$ [4]
- IUPAC Name: (3S)-2-[(2S)-2-[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid[4]

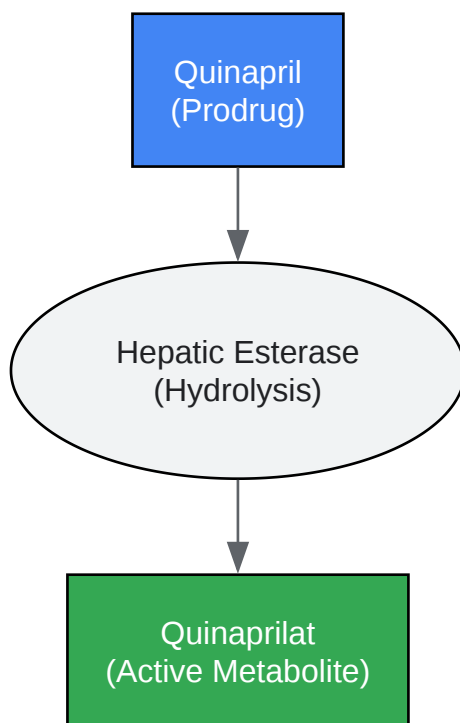
Physicochemical Data

The following table summarizes key quantitative data for quinapril hydrochloride and its active metabolite, quinaprilat.

Property	Quinapril Hydrochloride	Quinaprilat
Molecular Weight	474.98 g/mol	410.5 g/mol
Monoisotopic Mass	474.192149819 Da	410.18417193 Da
CAS Number	82586-55-8	82768-85-2
Polar Surface Area	95.9 Å ²	107 Å ²
Protein Binding	97% (for both quinapril and quinaprilat)[3]	97% (for both quinapril and quinaprilat)[3]
Melting Point	120-130 °C[5]	Not specified
Water Solubility	0.0085 mg/mL (predicted for quinapril)	Not specified
logP (predicted)	1.4 (predicted for quinapril)[6]	0.5 (predicted)

Metabolic Conversion of Quinapril to Quinaprilat

The conversion of quinapril to quinaprilat is a critical step for its pharmacological activity. This process primarily occurs in the liver and involves the hydrolysis of the ethyl ester group.



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Metabolic activation of quinapril to quinaprilat.

Experimental Protocols

Synthesis of Quinapril Hydrochloride

A patented method for the synthesis of quinapril hydrochloride involves the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester. This reaction yields quinapril tert-butyl ester, which is subsequently treated with an acid to produce quinapril or an acid addition salt, such as quinapril hydrochloride. The final product can be crystallized from a solution, for example, by adding acetone to a solution of quinapril hydrochloride to promote the crystallization of the acetone solvate. The crystals are then isolated, for instance by centrifugation, washed with a solvent like acetone, and dried under vacuum.

Analytical Determination of Quinapril and Quinaprilat

A CZE method has been optimized for the analysis of quinapril and quinaprilat in urine and pharmaceutical preparations.[7]

- Instrumentation: A fused-silica capillary is used for the separation.
- Electrolyte: The running electrolyte consists of a 60 mM borate buffer solution at a pH of 9.5.[7]
- Sample Preparation (Urine): Urine samples require a pre-extraction step using C8 solid-phase extraction cartridges.[7]
- Analysis Time: The separation of both analytes and an internal standard can be achieved in under 5 minutes.[7]
- Detection Limits: The reported detection limits are 75 ng/mL for quinapril and 95 ng/mL for quinaprilat.[7]

An HPLC method has been developed for the determination of quinapril in tablet dosage forms.[8]

- Column: An Inertsil C18 column (150 x 4.6 mm, 5 µm) is used for chromatographic separation.[8]
- Mobile Phase: The mobile phase is a mixture of 40 volumes of a mixed phosphate buffer ($\text{KH}_2\text{PO}_4 + \text{K}_2\text{HPO}_4$, pH adjusted to 6.5 with orthophosphoric acid) and 60 volumes of acetonitrile.[8]
- Detection: The detection wavelength is set at 239 nm.[8]
- Validation: The method has been validated for specificity, accuracy, precision, robustness, and ruggedness according to ICH guidelines.[8]

Conclusion

Quinapril hydrochloride serves as a prodrug that is efficiently converted in the body to its active metabolite, quinaprilat. Understanding the distinct molecular structures, physicochemical

properties, and analytical methodologies for both compounds is crucial for researchers and professionals in drug development and quality control. The provided data and protocols offer a comprehensive technical overview to support further research and application of this important ACE inhibitor.

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